molecular formula C20H20N2O2 B2443268 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide CAS No. 2034592-53-3

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide

Cat. No.: B2443268
CAS No.: 2034592-53-3
M. Wt: 320.392
InChI Key: ASPCQTRZTNVIHE-UHFFFAOYSA-N
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Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide is a synthetic organic compound that features a furan ring, a pyridine ring, and a butanamide moiety

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide is collagen prolyl-4-hydroxylase , an enzyme that plays a crucial role in the formation of stable collagen molecules .

Mode of Action

This compound interacts with its target, collagen prolyl-4-hydroxylase, by inhibiting its activity . This interaction results in a decrease in the hydroxyproline content in cells , which is a direct measure of the enzyme’s activity.

Biochemical Pathways

The inhibition of collagen prolyl-4-hydroxylase affects the collagen biosynthesis pathway . This enzyme is responsible for the hydroxylation of proline residues in the collagen molecule, a critical step for the formation of stable collagen triple helices. By inhibiting this enzyme, the compound disrupts the formation of stable collagen molecules, affecting the overall collagen biosynthesis pathway.

Result of Action

The inhibition of collagen prolyl-4-hydroxylase by this compound leads to a decrease in the hydroxyproline content in cells . This suggests a reduction in the formation of stable collagen molecules, which could have various molecular and cellular effects depending on the specific context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-phenylbutanamide is unique due to its combination of a furan ring and a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific desired properties.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c1-2-17(16-7-4-3-5-8-16)20(23)22-14-15-10-11-21-18(13-15)19-9-6-12-24-19/h3-13,17H,2,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPCQTRZTNVIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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